molecular formula C8H3F4NS B2706025 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate CAS No. 1027513-10-5

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate

Cat. No.: B2706025
CAS No.: 1027513-10-5
M. Wt: 221.17
InChI Key: JVRZULHQGCMNER-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is an organic compound characterized by the presence of both fluorine and isothiocyanate functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity, making it a subject of interest in the fields of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 3-Fluoro-5-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The general reaction scheme is as follows:

3-Fluoro-5-(trifluoromethyl)aniline+ThiophosgeneThis compound\text{3-Fluoro-5-(trifluoromethyl)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} 3-Fluoro-5-(trifluoromethyl)aniline+Thiophosgene→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines, forming urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines and alcohols.

    Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to readily react with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3-(Trifluoromethyl)phenyl isocyanate

Comparison

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its electrophilicity and the types of reactions it can undergo .

Properties

IUPAC Name

1-fluoro-3-isothiocyanato-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZULHQGCMNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=C=S)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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